molecular formula C4H6ClN3O2 B1418136 2-Amino-6-chloropyrimidin-4-ol hydrate CAS No. 410530-71-1

2-Amino-6-chloropyrimidin-4-ol hydrate

Cat. No. B1418136
M. Wt: 163.56 g/mol
InChI Key: KBQIJULVUFJCMD-UHFFFAOYSA-N
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Description

2-Amino-6-chloropyrimidin-4-ol hydrate, also known as 2-Amino-4-chloro-6-hydroxypyrimidine hydrate, is a chemical compound with the molecular formula C4H6ClN3O2 . It has an average mass of 163.562 Da and a monoisotopic mass of 163.014847 Da . This compound is typically used as a laboratory chemical .


Molecular Structure Analysis

The molecular structure of 2-Amino-6-chloropyrimidin-4-ol hydrate consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The 2-position of the ring is substituted with an amino group (-NH2), the 4-position with a hydroxyl group (-OH), and the 6-position with a chlorine atom (-Cl) .


Physical And Chemical Properties Analysis

2-Amino-6-chloropyrimidin-4-ol hydrate has a density of approximately 1.6±0.1 g/cm3 . It has a boiling point of around 413.7±48.0 °C at 760 mmHg . The melting point is reported to be 252 °C (dec.) (lit.) . The compound has a flash point of 204.0±29.6 °C .

Scientific Research Applications

Anti-Inflammatory Activities

  • Scientific Field : Pharmacology
  • Application Summary : Pyrimidines display a range of pharmacological effects including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Methods of Application : Numerous methods for the synthesis of pyrimidines are described .
  • Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Anticancer Activities

  • Scientific Field : Oncology
  • Application Summary : Pyrimidine derivatives are broadly applied in therapeutic disciplines, owing to their high degree of structural diversity . They are reported to exhibit antimetabolite and anticancer activities .
  • Methods of Application : Synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents will be intensively explored .
  • Results or Outcomes : Pyrimidine-based drugs such as imatinib, Dasatinib and nilotinib are well established treatments for leukemia .

Safety And Hazards

The safety data sheet for 2-Amino-6-chloropyrimidin-4-ol hydrate indicates that the toxicological properties of this material have not been fully investigated . It may cause eye and skin irritation, and may also cause irritation of the digestive tract if ingested . In case of exposure, it’s recommended to flush the eyes or skin with plenty of water, and to seek medical aid .

properties

IUPAC Name

2-amino-4-chloro-1H-pyrimidin-6-one;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O.H2O/c5-2-1-3(9)8-4(6)7-2;/h1H,(H3,6,7,8,9);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQIJULVUFJCMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(NC1=O)N)Cl.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40512753
Record name 2-Amino-6-chloropyrimidin-4(1H)-one--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-chloropyrimidin-4-ol hydrate

CAS RN

410530-71-1, 1194-21-4, 206658-81-3
Record name 2-Amino-6-chloropyrimidin-4(1H)-one--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-6-chloropyrimidin-4-ol hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.442
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Amino-6-chloropyrimidin-4-ol hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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